chemical and physical properties of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine
chemical and physical properties of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a diamine derivative incorporating a thiophene moiety. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its predicted chemical and physical properties. By leveraging data from its constituent chemical structures—N,N-dimethyl-1,3-propanediamine and the 2-thenyl group—we project its characteristics and outline a probable synthetic route. Furthermore, this document explores potential applications in drug discovery, drawing parallels with other biologically active thiophene-containing molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Introduction
The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of medicinal chemistry. The molecule N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine combines two key structural motifs: a flexible diamine linker and a biologically active thiophene ring. Thiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2][3][4]. The diamine portion of the molecule can influence its solubility, basicity, and ability to interact with biological targets. The lack of extensive published data on this specific molecule presents an opportunity for further investigation into its unique properties and potential applications.
Physicochemical Properties
While experimental data is limited, the physicochemical properties of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine can be predicted based on its structure.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₈N₂S | |
| Molecular Weight | 198.33 g/mol | |
| CAS Number | 626216-45-3 | |
| Boiling Point | 275.3 ± 25.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 120.3 ± 23.2 °C | |
| Refractive Index | 1.532 |
Proposed Synthesis
A logical and efficient method for the synthesis of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is through reductive amination. This well-established reaction involves the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to the corresponding amine[5][6].
In this case, the synthesis would proceed by reacting thiophene-2-carboxaldehyde with N,N-dimethyl-1,3-propanediamine, followed by reduction with a suitable reducing agent such as sodium borohydride or sodium triacetoxyborohydride[7].
Caption: Proposed synthetic pathway for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine via reductive amination.
Experimental Protocol: Reductive Amination
The following is a general protocol for the synthesis of the target molecule, which can be optimized as needed.
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Reaction Setup: To a solution of thiophene-2-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add N,N-dimethyl-1,3-propanediamine (1.1 equivalents).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
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Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.
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Quenching and Extraction: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Spectroscopic Properties
The structural features of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine suggest characteristic signals in its NMR and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the thiophene ring, the methylene groups of the propane chain, and the methyl groups on the tertiary amine. The chemical shifts will be influenced by the neighboring functional groups.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including those in the thiophene ring, the propane chain, and the methyl groups.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 198.33). Fragmentation patterns typical of diamines, such as alpha-cleavage adjacent to the nitrogen atoms, are expected to be observed[8][9][10].
Potential Applications in Drug Development
The incorporation of a thiophene ring suggests that N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine could possess a range of biological activities. Thiophene derivatives have been investigated for their potential as:
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Antimicrobial agents: Thiophene-containing compounds have shown activity against various bacteria and fungi[4].
-
Anticancer agents: Certain thiophene derivatives have demonstrated cytotoxic effects on cancer cell lines[4].
-
Anti-inflammatory agents: The thiophene moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs)[1].
The diamine chain can also contribute to the molecule's biological activity by influencing its ability to cross cell membranes and interact with specific cellular targets. Further research is warranted to explore the pharmacological profile of this compound.
Safety and Handling
While specific toxicity data for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is not available, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed.
Conclusion
N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a molecule of interest for further chemical and biological investigation. This guide provides a comprehensive overview of its predicted properties and a plausible synthetic route based on established chemical principles. The presence of both a diamine linker and a thiophene ring suggests potential for a range of biological activities, making it a candidate for screening in various drug discovery programs. Experimental validation of the predicted properties and biological evaluation are necessary next steps to fully characterize this compound.
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